![molecular formula C24H17N3O3S3 B11616886 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a furan derivative with a thioamide under acidic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a cyclization reaction involving a pyrimidine derivative and a suitable electrophile.
Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential biological activities make it a candidate for further investigation in the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are likely involved in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activities.
Pyrido[1,2-a]pyrimidines: Compounds with the pyrido[1,2-a]pyrimidine core, often studied for their medicinal properties.
Furan Derivatives: Compounds containing the furan ring, used in various chemical and biological applications.
Uniqueness
What sets 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these functional groups in a single molecule
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N5O3S2 with a molecular weight of approximately 467.56 g/mol. The structure features a pyrido-pyrimidine core with various substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives and subsequent modifications to introduce the furylmethyl and phenylthio groups. Specific synthetic pathways may vary, but they often include cyclization reactions and functional group transformations.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing the thiazolidinone moiety can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL against these pathogens .
Antiviral Activity
Compounds with similar structural features have demonstrated antiviral properties:
- Dengue Virus Protease Inhibition : Certain thiazolidinone derivatives have been tested for their ability to inhibit the NS2B-NS3 protease of the Dengue virus, showing promising results in vitro .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Cytotoxicity Studies : In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death. The specific IC50 values for cytotoxicity vary depending on the cancer cell line tested .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiazolidinone structure allows for interaction with various enzymes, potentially disrupting metabolic pathways essential for bacterial survival and viral replication.
- Receptor Modulation : Some derivatives may act as modulators for certain cellular receptors involved in cancer progression or immune response.
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
Properties
Molecular Formula |
C24H17N3O3S3 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N3O3S3/c1-15-9-10-20-25-21(32-17-7-3-2-4-8-17)18(22(28)26(20)13-15)12-19-23(29)27(24(31)33-19)14-16-6-5-11-30-16/h2-13H,14H2,1H3/b19-12- |
InChI Key |
MIRQIFMYYLFMKB-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)SC5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)SC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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